Malonic acid, di-sec-butyl ester
Description
Significance of Malonic Esters as Versatile Synthetic Intermediates
Malonic esters, in general, are highly prized in organic chemistry for their adaptability as synthetic building blocks. patsnap.comnih.gov Their utility stems from the presence of an active methylene (B1212753) group flanked by two carbonyl groups, which imparts a notable acidity to the alpha-hydrogens. chemicalbook.com This acidity allows for easy deprotonation by a base to form a stable enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. libretexts.orglibretexts.org
The malonic ester synthesis is a classic and powerful method for converting alkyl halides into substituted carboxylic acids. libretexts.orglibretexts.orgwikipedia.org This reaction sequence typically involves the alkylation of the malonic ester enolate, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired carboxylic acid. libretexts.orgwikipedia.org The versatility of this synthesis is a key reason for the widespread use of malonic esters in the creation of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com Furthermore, malonic esters can be used to synthesize a variety of other compounds, including barbiturates, amides, and other ester derivatives. patsnap.comwikipedia.org
Overview of Di-sec-butyl Ester Derivatives in Chemical Research
The di-sec-butyl ester functional group, as seen in malonic acid, di-sec-butyl ester, introduces specific steric and electronic properties that can be advantageous in chemical research. The bulky sec-butyl groups can influence the stereochemical outcome of reactions, providing a degree of control in asymmetric synthesis. patsnap.com
In a broader context, di-sec-butyl ether, a related compound, is utilized as a solvent and has been studied for its combustion chemistry. acs.org Research into di-sec-butyl phthalate (B1215562) has focused on its physical and chemical properties. nih.gov These examples highlight the ongoing interest in understanding the behavior and potential applications of molecules containing the di-sec-butyl ester moiety.
Historical Context and Evolution of Research on Malonic Esters
The use of malonic esters in organic synthesis has a rich history, with early research dating back to the 19th century. The development of the malonic ester synthesis was a significant milestone, providing chemists with a reliable method for elongating carbon chains. britannica.com Over the years, research has continuously evolved, leading to a deeper understanding of the reaction mechanism and the expansion of its applications.
In the early 20th century, the potential of malonic ester synthesis for creating more complex organic compounds was realized, leading to its application in the synthesis of various substituted carboxylic acids. studysmarter.co.uk More recent advancements include the development of more efficient and selective methods, such as one-pot synthesis procedures and the use of different catalysts to improve reaction outcomes. patsnap.comresearchgate.net The ongoing exploration of malonic esters and their derivatives continues to be a dynamic area of chemical research. masterorganicchemistry.com
Properties of this compound
| Property | Value |
| Molecular Formula | C11H20O4 |
| Molecular Weight | 216.27 g/mol |
| CAS Number | 32260-07-4 |
| IUPAC Name | dibutan-2-yl propanedioate |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
32260-07-4 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
dibutan-2-yl propanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-8(3)14-10(12)7-11(13)15-9(4)6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
QQXQNPKZBSJJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(=O)OC(C)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Malonic Acid, Di Sec Butyl Ester and Its Derivatives
Direct Esterification Routes and Optimization Strategies
Direct esterification remains a fundamental and widely practiced method for the synthesis of di-sec-butyl malonate. This approach involves the direct reaction of malonic acid with sec-butanol, typically facilitated by an acid catalyst. Optimization of these routes is crucial for maximizing yield and purity while minimizing reaction times and side products.
Fischer Esterification Modifications and Catalytic Enhancements
The Fischer-Speier esterification, or Fischer esterification, is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org In the synthesis of di-sec-butyl malonate, this equilibrium-driven process necessitates strategic modifications to favor product formation. organic-chemistry.orgathabascau.ca The reaction is reversible, and the formation of water as a byproduct can shift the equilibrium back toward the reactants. libretexts.orgmasterorganicchemistry.com
To overcome this, key strategies include:
Use of Excess Reactant: Employing a large excess of sec-butanol can effectively shift the equilibrium towards the ester product according to Le Châtelier's principle. libretexts.orgorganic-chemistry.org
Water Removal: Actively removing water as it forms is a common and effective optimization technique. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by incorporating dehydrating agents or molecular sieves into the reaction mixture. organic-chemistry.org
A variety of acid catalysts can be used, each with specific advantages. While common mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, research has expanded to include Lewis acids and heterogeneous catalysts to enhance reaction rates and simplify purification. organic-chemistry.org For instance, salts of hafnium(IV) and zirconium(IV) have been demonstrated as effective catalysts for direct ester condensation between carboxylic acids and alcohols. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of malonic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by sec-butanol, leading to a tetrahedral intermediate and the eventual elimination of water to form the diester. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org
Table 1: Catalysts and Conditions for Fischer Esterification
| Catalyst Type | Example(s) | Typical Conditions | Advantages |
|---|---|---|---|
| Brønsted Acids | H₂SO₄, p-TsOH | Reflux in excess alcohol, often with azeotropic water removal. organic-chemistry.org | Low cost, readily available. |
| Lewis Acids | Hf(IV) salts, Zr(IV) salts | Milder conditions may be possible. organic-chemistry.org | High activity, potential for improved selectivity. |
| Heterogeneous Catalysts | Solid acid resins | Flow reactors or batch processes. | Ease of catalyst recovery and recycling, simplified product purification. organic-chemistry.org |
Transesterification Processes for Alkyl Exchange
Transesterification offers an alternative route to di-sec-butyl malonate, starting from a more common malonic ester, such as diethyl malonate or dimethyl malonate. This process involves exchanging the ethyl or methyl groups with sec-butyl groups by reacting the starting ester with sec-butanol in the presence of a catalyst.
This method can be particularly advantageous if the starting dialkyl malonate is more readily available or cost-effective than malonic acid itself. The reaction is also an equilibrium process and is typically driven to completion by using a large excess of sec-butanol or by removing the lower-boiling alcohol (methanol or ethanol) as it is formed. Catalysts for transesterification can be acidic or basic, with alkali metal alkoxides like sodium sec-butoxide (B8327801) being common choices for base-catalyzed processes. A patent describes a transesterification reaction to produce dimethyl n-butylmalonate from diethyl n-butylmalonate using methanol (B129727) and potassium hydroxide (B78521), highlighting the industrial applicability of this type of alkyl exchange. google.com
Green Chemistry Approaches in Di-sec-butyl Malonate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Environmentally Benign Synthetic Protocols
A key objective in green synthesis is the reduction or elimination of volatile organic solvents. For the synthesis of di-sec-butyl malonate, solvent-free conditions can potentially be achieved by using one of the reactants, such as an excess of sec-butanol, as the reaction medium. This approach, combined with the use of a recyclable heterogeneous catalyst, can significantly improve the environmental profile of the synthesis. organic-chemistry.org Research into the use of solid catalysts like zinc oxide has shown effectiveness in the esterification of malonic acid under solvent-free conditions, which could be applicable to the synthesis of the di-sec-butyl ester.
Biocatalytic Synthesis of Di-sec-butyl Malonate
Biocatalysis, particularly the use of enzymes like lipases, represents a powerful green chemistry tool for ester synthesis. Lipases can catalyze esterification reactions under mild conditions (room temperature and neutral pH), often with high selectivity, thereby avoiding the harsh conditions and side reactions associated with traditional acid catalysis.
The synthesis would involve the enzymatic reaction between malonic acid and sec-butanol. The mildness of the biocatalytic approach is especially beneficial for thermally sensitive substrates. While specific studies on the biocatalytic synthesis of di-sec-butyl malonate are not prevalent in the provided search results, the general applicability of lipases for the synthesis of various esters from dicarboxylic acids is well-established, suggesting this is a viable and environmentally friendly pathway.
Chemo- and Stereoselective Synthesis of Malonic Acid, Di-sec-butyl Ester
The synthesis of di-sec-butyl malonate introduces challenges and opportunities related to selectivity, particularly stereoselectivity, arising from the chiral nature of the sec-butyl group.
The sec-butanol reactant is chiral, existing as (R)- and (S)-enantiomers. Consequently, the reaction of malonic acid with racemic sec-butanol will produce a mixture of three stereoisomers of di-sec-butyl malonate:
(R,R)-di-sec-butyl malonate
(S,S)-di-sec-butyl malonate
(R,S)-di-sec-butyl malonate (a meso compound)
A stereoselective synthesis would aim to produce one of these isomers in preference to the others. This can be achieved by:
Using Enantiopure Reactants: Starting with an enantiomerically pure form of sec-butanol, such as (R)-sec-butanol, will yield the corresponding (R,R)-diester.
Kinetic Resolution: Using a chiral catalyst (chemical or enzymatic) that preferentially reacts with one enantiomer of racemic sec-butanol over the other.
Chiral Derivatizing Agents: While less direct for this specific target, related research shows the use of chiral auxiliaries to direct the stereoselective alkylation of malonates. frontiersin.org
Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key consideration in more complex syntheses. For the direct esterification of malonic acid with sec-butanol, the primary chemoselective challenge is to favor esterification over potential side reactions like the acid-catalyzed dehydration of sec-butanol to butenes. Controlling reaction temperature and choosing an appropriate catalyst are crucial for maximizing the chemoselectivity of the esterification. nih.gov
Enantioselective Approaches to sec-Butyl Ester Linkages
The synthesis of enantiomerically enriched or pure this compound hinges on the strategic introduction of chirality at the sec-butyl groups. The primary methods to achieve this involve either the use of chiral starting materials or the application of stereoselective enzymatic processes.
One of the most direct methods is the esterification of malonic acid with enantiopure sec-butanol. Using (R)-sec-butanol or (S)-sec-butanol allows for the synthesis of the corresponding (R,R) or (S,S) diesters. This substrate-controlled approach guarantees the stereochemical outcome, provided the stereointegrity of the chiral alcohol is maintained throughout the reaction.
Alternatively, enzymatic kinetic resolution represents a powerful tool for achieving enantioselectivity. organic-chemistry.org These biocatalytic methods can be applied in two main ways:
Kinetic Resolution of Racemic sec-Butanol: A lipase (B570770) enzyme can be used to selectively acylate one enantiomer of racemic sec-butanol, often using an acyl donor like vinyl acetate (B1210297). This process yields an enantiomerically enriched ester and the unreacted, enantiopure alcohol. The resolved alcohol can then be used in a subsequent chemical esterification with malonic acid.
Kinetic Resolution of Racemic Di-sec-butyl Malonate: The racemic diester, synthesized from racemic sec-butanol, can be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the (R,R)-ester) to the corresponding monoester or diacid, leaving the other enantiomer (e.g., the (S,S)-ester) unreacted and thus enantiomerically enriched.
Dynamic kinetic resolution (DKR) is an advanced variation that combines enzymatic resolution with in-situ racemization of the starting material. organic-chemistry.org For instance, a lipase could be paired with a ruthenium catalyst to continuously racemize the sec-butanol as the enzyme acylates one enantiomer, theoretically allowing for a 100% yield of the desired chiral product. organic-chemistry.org
Table 1: Comparison of Enantioselective Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Pool Synthesis | Esterification using enantiopure (R)- or (S)-sec-butanol. | High enantiomeric purity; straightforward reaction. | Dependent on the availability and cost of the chiral alcohol. |
| Enzymatic Kinetic Resolution (Alcohol) | Lipase-catalyzed selective acylation of one enantiomer of racemic sec-butanol. | High selectivity possible; milder reaction conditions. | Maximum theoretical yield is 50%; requires separation of product from unreacted enantiomer. |
| Enzymatic Kinetic Resolution (Ester) | Lipase-catalyzed selective hydrolysis of one enantiomer of racemic di-sec-butyl malonate. | Direct resolution of the final ester structure. | Maximum theoretical yield is 50%; requires separation. |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the starting alcohol. | Theoretical yield can reach 100%; highly efficient. | Requires a compatible enzyme and racemization catalyst; may require more complex optimization. organic-chemistry.org |
Diastereoselective Synthesis of this compound Stereoisomers
This compound possesses two chiral centers, leading to the existence of three distinct stereoisomers: a pair of enantiomers, (R,R)-di-sec-butyl malonate and (S,S)-di-sec-butyl malonate, and a meso compound, (R,S)-di-sec-butyl malonate. The synthesis of a specific diastereomer is entirely dependent on the stereochemistry of the sec-butanol used in the esterification.
The synthesis strategies are as follows:
Synthesis of (R,R)-Di-sec-butyl Malonate: This enantiomer is synthesized by reacting malonic acid with two equivalents of enantiopure (R)-sec-butanol.
Synthesis of (S,S)-Di-sec-butyl Malonate: This enantiomer is prepared by reacting malonic acid with two equivalents of enantiopure (S)-sec-butanol.
Synthesis of Meso-(R,S)-Di-sec-butyl Malonate: A direct, high-yielding synthesis of the meso compound is not straightforward. Standard esterification using a racemic mixture of sec-butanol will produce a statistical mixture of all three diastereomers: 25% (R,R), 25% (S,S), and 50% (R,S)-meso. The meso compound must then be separated from the enantiomeric pair, typically via preparative chromatography. An alternative, though more complex, route would involve a stepwise esterification: first reacting malonic acid mono-anion with (R)-sec-butyl chloroformate, followed by a second esterification with (S)-sec-butanol.
The separation of these diastereomers is possible because, unlike enantiomers, they have different physical properties, such as boiling points and chromatographic retention times.
Table 2: Synthesis of Di-sec-butyl Malonate Stereoisomers
| Target Stereoisomer | Required Alcohol(s) | Typical Outcome |
|---|---|---|
| (R,R)-enantiomer | (R)-sec-Butanol | Direct synthesis of the desired enantiomer. |
| (S,S)-enantiomer | (S)-sec-Butanol | Direct synthesis of the desired enantiomer. |
| (R,S)-meso compound | Racemic (R,S)-sec-Butanol | Forms a mixture with (R,R) and (S,S) isomers, requiring separation. |
Flow Chemistry and Continuous Processing for this compound Production
The industrial production of esters like di-sec-butyl malonate is increasingly shifting from traditional batch methods to more efficient and safer continuous flow processes. nih.gov Flow chemistry offers significant advantages for esterification, which is a reversible equilibrium-limited reaction. google.com
A typical continuous process for di-sec-butyl malonate production would involve the following setup: streams of molten malonic acid (or a solution) and sec-butanol are continuously fed via pumps into a flow reactor. This reactor could be a heated tube or, more effectively, a packed-bed reactor filled with a solid acid catalyst. google.com Heterogeneous catalysts like acidic ion-exchange resins are ideal for this purpose as they are easily contained within the reactor, simplifying purification and allowing for catalyst recycling. google.com
The key advantages of applying flow chemistry to this synthesis include:
Enhanced Reaction Rate and Yield: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat transfer, enabling the use of higher temperatures to accelerate the reaction without significant safety risks. nih.gov
Efficient Water Removal: The water produced during the esterification can be continuously removed from the reaction stream using in-line separation techniques (e.g., membrane pervaporation or a Dean-Stark type separator adapted for flow). This continuous removal shifts the reaction equilibrium towards the product side, driving the reaction to completion and achieving higher conversions than in batch processes. google.com
Improved Safety: Flow reactors contain only a small volume of reactants at any given time, minimizing the risks associated with handling bulk quantities of chemicals at high temperatures. d-nb.info
Scalability and Automation: Scaling up production is achieved by either running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel). The process is amenable to full automation, ensuring consistent product quality and reducing operational costs.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Heat Transfer | Poor, potential for hot spots. | Excellent, precise temperature control. nih.gov |
| Mass Transfer | Limited by stirring efficiency. | Excellent, especially in packed-bed or microreactors. |
| Equilibrium Control | Difficult; often requires large excess of one reagent. | Efficient; continuous removal of byproducts (water) drives the reaction to completion. google.com |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor hold-up volume. d-nb.info |
| Scalability | Requires larger vessels; "scaling-up" can be challenging. | Achieved by longer run times or "numbering-up"; more predictable. |
| Catalyst Handling | Homogeneous catalysts require difficult separation; heterogeneous catalysts can be damaged by mechanical stirring. | Ideal for packed-bed heterogeneous catalysts; allows for easy separation and reuse. nih.gov |
Chemical Reactivity and Mechanistic Investigations of Malonic Acid, Di Sec Butyl Ester
Reactions of the Active Methylene (B1212753) Group in Malonic Acid, Di-sec-butyl Ester
The carbon atom situated between the two carbonyl groups in di-sec-butyl malonate is known as an active methylene group. The protons attached to this carbon exhibit significant acidity (pKa ≈ 13 in related diesters) due to the resonance stabilization of the resulting carbanion (enolate) by both adjacent ester groups. libretexts.org This stabilized carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.
The classic malonic ester synthesis provides a robust method for preparing carboxylic acids by alkylating the active methylene group. wikipedia.org In the case of di-sec-butyl malonate, the process begins with deprotonation by a suitable base, typically a sodium alkoxide like sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide, yielding an α-substituted di-sec-butyl malonate. libretexts.org
A significant advantage of this synthesis is that it can be repeated to introduce a second, different alkyl group, leading to α,α-disubstituted malonates. Subsequent hydrolysis of the sec-butyl ester groups, followed by heating, induces decarboxylation to yield a disubstituted acetic acid. The use of bulky ester groups like sec-butyl can influence reaction rates and yields, potentially offering different selectivity compared to smaller esters like diethyl malonate.
The alkylation of malonate esters is a well-established synthetic route. For instance, diethyl sec-butylmalonate can be further alkylated with ethyl chloride. cdnsciencepub.com Research has also focused on optimizing the synthesis of related compounds, such as 2-methyl-2-sec-butyl malonate, for use as intermediates. acs.org
Table 1: Examples of C-Alkylation Reactions of Malonic Esters
| Malonic Ester Derivative | Alkylating Agent | Product | Reference |
|---|---|---|---|
| Diethyl sec-butylmalonate | Ethyl chloride | Diethyl sec-butyl-ethyl-malonate | cdnsciencepub.com |
| Diethyl butylmalonate | - | Ethyl valerate (B167501) (after hydrolysis & decarboxylation) | cdnsciencepub.com |
| 2,2-Diphenylethyl tert-butyl malonate | 2-Methylallyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(2-methylallyl)malonate | frontiersin.org |
| 2,2-Diphenylethyl tert-butyl malonate | para-Fluoro benzyl (B1604629) bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-fluorobenzyl)-2-methylmalonate | frontiersin.org |
This table includes examples of closely related malonic esters to illustrate the scope of the alkylation reaction.
Acylation reactions proceed via a similar mechanism, where the malonate enolate attacks an acyl halide or anhydride. This introduces an acyl group at the active methylene position, forming a β-keto diester, which is a valuable synthetic intermediate.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group of an aldehyde or ketone, which is typically followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgorganicreactions.org The reaction is generally catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the malonic ester. wikipedia.org
The mechanism involves the formation of the di-sec-butyl malonate enolate, which attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the condensed product. amazonaws.com While specific studies on di-sec-butyl malonate are not prevalent, extensive research on diethyl malonate demonstrates the reaction's broad applicability with both aliphatic and aromatic aldehydes. amazonaws.comrsc.org The steric bulk of the sec-butyl groups compared to ethyl groups may influence the rate of condensation, but the fundamental reactivity remains the same.
Table 2: Illustrative Knoevenagel Condensation of Diethyl Malonate with Various Aldehydes
| Aldehyde | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Immobilized Gelatine/DMSO | Diethyl benzylidenemalonate | 88% | amazonaws.com |
| 4-Chlorobenzaldehyde | Immobilized Gelatine/DMSO | Diethyl (4-chlorobenzylidene)malonate | 89% | amazonaws.com |
| 4-Nitrobenzaldehyde | Immobilized Gelatine/DMSO | Diethyl (4-nitrobenzylidene)malonate | 85% | amazonaws.com |
| Furfural | Immobilized Gelatine/DMSO | Diethyl furfurylidenemalonate | 86% | amazonaws.com |
This table shows data for diethyl malonate to exemplify the Knoevenagel reaction's scope.
In the Michael reaction, a soft nucleophile, such as the enolate of di-sec-butyl malonate, undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com This reaction is a powerful tool for forming carbon-carbon bonds in an atom-economical manner. nih.gov
The mechanism begins with the base-catalyzed formation of the malonate enolate. This nucleophile then attacks the β-carbon of the Michael acceptor, leading to a new, resonance-stabilized enolate intermediate, which is subsequently protonated to give the final adduct. frontiersin.org The choice of ester group on the malonate can significantly affect reactivity and stereoselectivity. For instance, studies have shown that di-tert-butyl malonate can be completely unreactive in certain organocatalytic Michael additions, whereas diisopropyl malonate exhibits lower reactivity than dimethyl malonate. nih.govacs.org This suggests that the steric hindrance of the di-sec-butyl groups would likely result in moderate reactivity, placing it between the less-hindered and more-hindered dialkyl malonates. acs.org
The active methylene group of malonic esters can be halogenated. The reaction typically proceeds through the enol form of the malonate. Studies on malonic acid and its monoethyl ester show that the reaction with halogens like bromine and iodine can be rate-limited by enolization, depending on the halogen concentration. nih.gov The enolisation mechanism for malonic acid is believed to involve internal hydrogen transfer, making it faster than for diethyl malonate. nih.gov For di-sec-butyl malonate, halogenation would similarly yield an α-halo-malonic ester, a useful intermediate for further synthesis.
Nitro-derivatization introduces a nitro group (-NO₂) onto the active methylene carbon. This is typically achieved using a nitrating agent like fuming nitric acid. A patented process describes the nitration of various dialkyl malonates, including dimethyl, diethyl, and dibutyl esters, by adding fuming nitric acid at controlled temperatures (15–50°C) to produce dialkyl nitromalonates in high yields. google.com This method is applicable to di-sec-butyl malonate, yielding di-sec-butyl nitromalonate. These nitro-substituted compounds are valuable precursors, particularly in the synthesis of amino acids. google.com
Decarboxylation Pathways of this compound and Its Derivatives
A key synthetic utility of malonic esters is that their derivatives can be readily decarboxylated. This process involves the removal of a carboxyl group as carbon dioxide (CO₂), typically after the ester groups have been hydrolyzed to carboxylic acids. masterorganicchemistry.com
Substituted malonic acids, derived from the hydrolysis of esters like di-sec-butyl malonate, undergo decarboxylation upon heating. masterorganicchemistry.com The thermal decomposition of malonic acid itself proceeds through decarboxylation to form acetic acid. researchgate.netresearchgate.net For substituted malonic acids, this reaction is particularly facile because it can proceed through a cyclic, six-membered transition state, leading to an enol intermediate that tautomerizes to the final substituted carboxylic acid. stackexchange.com Dialkylated malonic acids often require higher temperatures for decarboxylation (e.g., >150°C) compared to monoalkylated versions. stackexchange.com
Catalytic methods offer milder conditions for decarboxylation. A photoredox catalysis system using a Fukuzumi acridinium (B8443388) photooxidant can achieve direct double decarboxylation of malonic acid derivatives. nih.gov The proposed mechanism involves single-electron oxidation of the carboxylate, which rapidly expels CO₂ to form a carbon-centered radical that is then converted to the final product. nih.gov This method has been successfully applied to various alkyl-substituted malonic acids. nih.gov Other catalytic approaches include using N,N′-carbonyldiimidazole (CDI), which facilitates decarboxylation at room temperature by forming a reactive carbonyl imidazole (B134444) intermediate. masterorganicchemistry.com
Hydrolytic and Transesterification Transformations
The ester functionalities of this compound are susceptible to cleavage through hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes. rsc.orgwikipedia.orgniscpr.res.inviu.calibretexts.orgchemistrysteps.comorgsyn.org These transformations are fundamental to its utility in synthesis, particularly for deprotection or conversion to other esters.
The acid-catalyzed hydrolysis of this compound reverses the process of esterification, yielding malonic acid and two equivalents of sec-butanol when heated in the presence of a strong acid catalyst and excess water. libretexts.orgchemistrysteps.com The reaction is an equilibrium process. chemguide.co.uk For esters of primary and secondary alcohols like di-sec-butyl malonate, the reaction typically proceeds through the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com
The mechanism involves the following key steps:
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. chemguide.co.ukyoutube.com
Proton Transfer: A proton is transferred from the attacking water molecule to one of the sec-butoxy groups, converting it into a good leaving group (sec-butanol). youtube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of sec-butanol. chemguide.co.uk
Deprotonation: The protonated carboxylic acid is deprotonated by water, regenerating the acid catalyst and forming the carboxylic acid product.
This sequence is repeated for the second ester group to achieve complete hydrolysis to malonic acid. Kinetic studies on related dialkyl phosphonates have shown that such two-step hydrolyses can be characterized by pseudo-first-order rate constants, with electron-withdrawing substituents generally increasing the reaction rate. nih.govnih.gov
Table 1: Mechanism of Acid-Catalyzed Hydrolysis (AAC2)
| Step | Description |
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |
| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer to the sec-butoxy group, forming a good leaving group. |
| 5 | Elimination of sec-butanol and reformation of the carbonyl group. |
| 6 | Deprotonation to yield the carboxylic acid and regenerate the catalyst. |
Base-catalyzed hydrolysis, or saponification, of this compound is an essentially irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com The reaction is driven to completion because the final step involves an acid-base reaction where the departing alkoxide deprotonates the newly formed carboxylic acid. chemistrysteps.comyoutube.com This makes base-catalyzed hydrolysis a more effective method for ester cleavage than its acid-catalyzed counterpart. chemistrysteps.com
The mechanism proceeds via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. youtube.com
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. youtube.com
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the sec-butoxide (B8327801) ion (sec-BuO⁻) as the leaving group.
Deprotonation: The sec-butoxide ion, being a strong base, immediately deprotonates the resulting carboxylic acid to form a carboxylate salt and sec-butanol. This final acid-base step is irreversible and pulls the entire equilibrium toward the products. chemistrysteps.comyoutube.com
The process is repeated for the second ester group, ultimately producing malonate salt and two molecules of sec-butanol.
Table 2: Mechanism of Base-Catalyzed Hydrolysis (BAC2)
| Step | Description |
| 1 | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. |
| 2 | Formation of a tetrahedral alkoxide intermediate. |
| 3 | Collapse of the intermediate, eliminating the sec-butoxide leaving group. |
| 4 | Irreversible deprotonation of the resulting carboxylic acid by the sec-butoxide ion. |
Enzymatic hydrolysis offers a mild and highly selective alternative for cleaving the ester bonds in this compound. Lipases are a class of enzymes commonly used for this purpose, capable of catalyzing ester hydrolysis in aqueous environments or transesterification in non-aqueous media. researchgate.net
A key advantage of enzymatic methods is the potential for stereoselectivity. This compound possesses two chiral centers at the secondary carbon of each sec-butyl group, leading to the existence of (R,R), (S,S), and (R,S) stereoisomers. An appropriate lipase (B570770) could selectively hydrolyze one enantiomer or diastereomer over the others, providing a route for kinetic resolution. This would allow for the separation of stereoisomers and the synthesis of enantiomerically enriched compounds, which is of significant interest in the synthesis of pharmaceuticals and other fine chemicals. While specific studies on the enzymatic hydrolysis of di-sec-butyl malonate are not extensively detailed, the principles of lipase-catalyzed hydrolysis are well-established for a wide range of esters. researchgate.net
Transesterification is a process where the sec-butyl groups of di-sec-butyl malonate are exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.orgniscpr.res.in The reaction is an equilibrium process, and the position of the equilibrium is governed by the relative concentrations of the reactants and products. rsc.org To drive the reaction to completion, it is common to use a large excess of the new alcohol or to remove one of the products (e.g., sec-butanol) by distillation.
The kinetics of transesterification are influenced by several factors:
Catalyst: Both acid and base catalysts can be used. Solid acid catalysts, such as modified ceria-zirconia, have been shown to be effective for the transesterification of dimethyl malonate, achieving high yields and selectivity. niscpr.res.in
Temperature: Higher temperatures generally increase the reaction rate. niscpr.res.inresearchgate.net
Reactant Ratio: The molar ratio of the malonate ester to the alcohol affects both the rate and the equilibrium position. niscpr.res.in
Steric Hindrance: The bulky sec-butyl groups may sterically hinder the approach of the incoming alcohol, potentially slowing the reaction rate compared to less hindered malonates like dimethyl malonate.
Kinetic studies on the uncatalyzed transesterification of malonates suggest a mechanism involving a cyclic enolate intermediate, highlighting the role of the acidic α-hydrogen. rsc.org In base-catalyzed transesterification, using an alkoxide base corresponding to the alcohol being introduced is crucial to prevent the formation of mixed ester products. wikipedia.org
Table 3: Factors Influencing Transesterification of Di-sec-butyl Malonate
| Factor | Effect on Kinetics and Equilibria | Reference |
| Catalyst Type | Acid or base catalysts increase the reaction rate. Solid acids offer easier separation. | niscpr.res.in |
| Temperature | Increased temperature accelerates the reaction rate but may affect enzyme stability in biocatalysis. | niscpr.res.inresearchgate.net |
| Molar Ratio | A large excess of the reactant alcohol shifts the equilibrium towards the desired product. | niscpr.res.in |
| Steric Effects | The steric bulk of the sec-butyl group can decrease the reaction rate compared to smaller alkyl esters. | rsc.org |
Reductions and Oxidations of this compound
The chemical reactivity of this compound includes transformations involving changes in oxidation state at the carbonyl carbons.
Reductions: The ester groups of di-sec-butyl malonate can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. The reduction of both ester functionalities would yield 1,3-propanediol (B51772) and sec-butanol as the main products. ncert.nic.in Catalytic hydrogenation can also be employed to reduce esters to alcohols. ncert.nic.in Another approach involves the use of diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes, although this often requires careful control of reaction conditions and temperature to avoid over-reduction to the alcohol. ncert.nic.in
Oxidations: The oxidation of the di-sec-butyl malonate molecule itself is less common than its reduction. The ester functional groups are already at a high oxidation state. While the central methylene (-CH₂-) group is activated by the two adjacent carbonyls, its oxidation is not a typical transformation. Strong oxidizing agents are more likely to cause cleavage of the molecule. ncert.nic.in In specific synthetic contexts, such as the haloform reaction, methyl ketones are oxidized to carboxylates. ncert.nic.in However, since di-sec-butyl malonate is not a methyl ketone, it would not undergo this specific reaction. Oxidation reactions in the context of malonic esters generally refer to oxidative coupling or other reactions involving the enolate rather than direct oxidation of the ester group itself.
Chemoselective Reduction of Ester Groups to Alcohols
The chemoselective reduction of the ester functionalities in this compound to their corresponding alcohols is a fundamental transformation in organic synthesis. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing esters to primary alcohols. The reduction of both ester groups in di-sec-butyl malonate would be expected to yield 2-(sec-butyl)-1,3-propanediol, along with the release of two molecules of 2-butanol.
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism for each ester group. Initially, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate. Subsequently, the sec-butoxide leaving group is eliminated, forming an aldehyde intermediate. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding primary alcohol. Given that aldehydes are more reactive than esters towards nucleophilic attack, the reaction does not typically stop at the aldehyde stage. The same process occurs for the second ester group, ultimately leading to the formation of the diol.
A representative, albeit generalized, reaction scheme for the reduction of a dialkyl malonate is presented below. Due to the high reactivity of LiAlH₄, these reductions are typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and at reduced temperatures to control the exothermic nature of the reaction. A subsequent aqueous workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxides to furnish the final alcohol products.
| Reactant | Reagent | Solvent | Product | General Observations |
| This compound | Lithium aluminum hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 2-(sec-butyl)-1,3-propanediol and 2-Butanol | Highly exothermic reaction; requires careful temperature control and anhydrous conditions. |
While specific research detailing the chemoselective reduction of di-sec-butyl malonate is not extensively documented in readily available literature, the principles of ester reduction are well-established, allowing for a confident prediction of the reaction's outcome. The steric hindrance provided by the sec-butyl groups is not expected to significantly impede the reduction by a potent reagent like LiAlH₄.
Oxidative Transformations and Radical Chemistry
The carbon atom situated between the two carbonyl groups in this compound is activated and can participate in various oxidative transformations and radical-mediated reactions.
Oxidative Coupling Reactions:
Manganese(III) acetate (B1210297) is a well-known reagent for mediating oxidative radical reactions. While specific studies on di-sec-butyl malonate are sparse, research on other malonate derivatives demonstrates their utility as substrates in manganese(III) acetate-mediated reactions. buchler-gmbh.com These reactions typically involve the formation of a carbon-centered radical at the α-position of the malonate, which can then undergo further reactions, such as addition to alkenes or aromatic systems to form new carbon-carbon bonds. buchler-gmbh.com This methodology has been applied in the synthesis of complex molecules and heterocyclic systems. buchler-gmbh.com
Free-Radical Addition Reactions:
Dialkyl malonates can undergo free-radical induced addition reactions to unsaturated systems. For instance, diethyl butylmalonate has been shown to add across the double bond of oct-1-ene in a radical chain reaction. organicreactions.org This type of reaction is typically initiated by the thermal decomposition of a radical initiator, such as a peroxide. The resulting radical abstracts a hydrogen atom from the α-carbon of the malonate, generating a malonate radical. This radical then adds to the alkene, and the resulting radical intermediate abstracts a hydrogen from another molecule of the malonate to propagate the chain. This highlights the potential for di-sec-butyl malonate to be utilized in similar radical alkylation processes. organicreactions.org
| Reaction Type | Reagent/Initiator | Substrate Type | General Product | Reference |
| Oxidative Coupling | Manganese(III) acetate | Alkenes, Arenes | C-C bond formation products | buchler-gmbh.com |
| Free-Radical Addition | Peroxide Initiators | Alkenes | Alkylated malonates | organicreactions.org |
Cyclization Reactions and Heterocyclic Synthesis Utilizing this compound
The unique structural feature of di-sec-butyl malonate, with its activated methylene group flanked by two ester functionalities, makes it a valuable precursor in the synthesis of various cyclic and heterocyclic compounds.
Intramolecular Cyclizations
A key intramolecular cyclization reaction for diesters is the Dieckmann condensation , which is an intramolecular Claisen condensation. wikipedia.orgorgoreview.com This reaction is used to form five- or six-membered cyclic β-keto esters. For di-sec-butyl malonate to undergo a Dieckmann condensation, it must first be appropriately substituted with a chain containing a leaving group, such that an intramolecular nucleophilic attack can occur.
For example, if di-sec-butyl malonate were alkylated with a molecule containing a leaving group (e.g., a 1,4-dihalobutane), the resulting product could then undergo an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide. The base would deprotonate the α-carbon, and the resulting enolate would attack the carbon bearing the leaving group to form a cyclopentane (B165970) or cyclohexane (B81311) ring. The product of a Dieckmann condensation is a cyclic β-keto ester, a versatile intermediate for further synthetic transformations.
The general mechanism for a Dieckmann condensation is outlined below:
Deprotonation of an α-carbon to form an enolate.
Intramolecular nucleophilic attack by the enolate on the other ester group.
Elimination of the alkoxide leaving group to form the cyclic β-keto ester.
While specific examples utilizing di-sec-butyl malonate are not prevalent in the literature, the principles of the Dieckmann condensation are broadly applicable to suitably substituted dialkyl malonates. wikipedia.orgorgoreview.com
Annulation Reactions with External Reagents
Di-sec-butyl malonate is a versatile building block for annulation reactions, where it reacts with external reagents to form rings. Two prominent examples are the synthesis of barbiturates and the Knoevenagel condensation.
Barbiturate (B1230296) Synthesis:
Barbiturates, a class of sedative and hypnotic drugs, are synthesized through the condensation of a dialkyl malonate with urea (B33335). wikipedia.orglscollege.ac.innumberanalytics.com In this reaction, di-sec-butyl malonate can react with urea in the presence of a strong base, typically sodium ethoxide. The reaction proceeds through a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the malonate ester groups, with the elimination of two molecules of sec-butanol. wikipedia.org This condensation leads to the formation of a six-membered heterocyclic ring, the barbituric acid skeleton. By using substituted malonates, a wide variety of barbiturate derivatives can be synthesized. wikipedia.orglscollege.ac.in
| Reactants | Base | Product Class | Significance |
| Di-sec-butyl malonate, Urea | Sodium Ethoxide | Barbiturates | Pharmaceutical synthesis |
Knoevenagel Condensation:
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as di-sec-butyl malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. orgoreview.comwikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). The product is an α,β-unsaturated ester. The activated methylene group of di-sec-butyl malonate readily forms a carbanion in the presence of the base, which then acts as the nucleophile. These α,β-unsaturated products are valuable intermediates in organic synthesis, often used in subsequent Michael additions or other transformations to build more complex cyclic systems. wikipedia.orgwikipedia.org
| Reactants | Catalyst | Product Type | Utility |
| Di-sec-butyl malonate, Aldehyde/Ketone | Amine (e.g., Piperidine) | α,β-unsaturated ester | Synthetic intermediate |
Applications of Malonic Acid, Di Sec Butyl Ester in Advanced Organic Synthesis and Materials Science Precursors
Malonic Acid, Di-sec-butyl Ester as a Versatile C3 Synthon
In organic synthesis, malonic acid esters are classic examples of C3 synthons, providing a three-carbon chain that can be readily modified. The central carbon atom (the α-carbon) is flanked by two carbonyl groups, which significantly increases the acidity of its attached protons. libretexts.orgyoutube.com This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. libretexts.orguobabylon.edu.iq This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, making di-sec-butyl malonate a key starting material for creating a diverse array of more complex molecules. uobabylon.edu.iqyoutube.com
A primary application of di-sec-butyl malonate is in the malonic ester synthesis, a robust and reliable method for preparing mono- and di-substituted acetic acids. libretexts.orguobabylon.edu.iq The general process involves a sequence of reactions:
Deprotonation: The α-carbon of the malonic ester is deprotonated with a base like sodium ethoxide to generate a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com
Alkylation: The resulting enolate is then treated with an alkyl halide (R-X) in an SN2 reaction, attaching the alkyl group to the α-carbon. libretexts.orgmasterorganicchemistry.com This step can be repeated with a different alkyl halide to create a disubstituted malonic ester. youtube.com
Hydrolysis and Decarboxylation: The substituted diester is subsequently hydrolyzed, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acids, forming a substituted malonic acid. youtube.commasterorganicchemistry.com Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂), yielding the final substituted carboxylic acid. youtube.comyoutube.com
This synthetic route is highly versatile, allowing for the introduction of a wide range of alkyl groups. For instance, the reaction of diethyl malonate with n-butyl bromide is a well-established method for producing n-butylmalonic ester, a precursor to hexanoic acid. youtube.comorgsyn.orggoogle.com Similarly, diethyl sec-butylmalonate is synthesized by reacting diethyl malonate with sec-butyl bromide. orgsyn.org The use of di-sec-butyl malonate follows the same principle, providing a pathway to various branched and unbranched carboxylic acids.
Table 1: Examples of Carboxylic Acids Synthesized via Malonic Ester Synthesis This table illustrates the general principle. The specific use of di-sec-butyl malonate would yield analogous products.
| Starting Malonic Ester | Alkyl Halide(s) | Final Carboxylic Acid Product |
|---|---|---|
| Diethyl Malonate | 1. Sodium Ethoxide2. n-Butyl Bromide | Hexanoic Acid youtube.comquora.com |
| Diethyl Malonate | 1. Sodium Ethoxide2. sec-Butyl Bromide | 3-Methylpentanoic Acid orgsyn.org |
Beyond alkylation, the enolate derived from di-sec-butyl malonate can be acylated using acyl chlorides or acid anhydrides. acs.orgorganic-chemistry.org This reaction, followed by hydrolysis and decarboxylation of one ester group, provides a direct route to β-keto esters. organic-chemistry.orgnih.gov These β-keto esters are valuable synthetic intermediates themselves. organic-chemistry.orgnih.gov
Furthermore, if the acylated malonic ester undergoes hydrolysis and decarboxylation of both ester groups, the result is a ketone. acs.orgnih.gov This variation of the malonic ester synthesis allows for the construction of ketones with specific alkyl or aryl groups adjacent to the carbonyl. The general method involves the acylation of the malonate enolate, followed by harsh hydrolysis and decarboxylation to yield the target ketone. acs.org The use of di-tert-butyl malonate has been specifically noted for its utility in ketone synthesis. acs.org
Di-sec-butyl malonate serves as a key precursor in the synthesis of various amino acids. quora.comresearchgate.net A common strategy is the amidomalonate synthesis, which begins with the introduction of a nitrogen-containing group at the α-carbon of the malonate. quora.com This can be achieved by nitrosation followed by reduction, or through bromination and subsequent displacement with an amine. The resulting aminomalonic ester can then be alkylated using an appropriate alkyl halide to introduce the desired amino acid side chain. researchgate.net Finally, hydrolysis and decarboxylation yield the target α-amino acid. quora.comresearchgate.net For example, the synthesis of isoleucine involves the preparation of diethyl sec-butylmalonate as an intermediate, which is then further functionalized to introduce the amino group. orgsyn.org
In peptide chemistry, the tert-butyl ester group, a close relative of the sec-butyl ester, is widely used for protecting the carboxylic acid side chains of amino acids like aspartic acid and glutamic acid during solid-phase peptide synthesis (SPPS). peptide.com These protecting groups are stable under the basic conditions used for Fmoc-deprotection but can be removed with strong acids during the final cleavage step. peptide.com The sec-butyl ester group can offer similar protective functions, and its chiral nature can be exploited in more advanced applications. Additionally, malonate derivatives can be used to create non-natural amino acids or to form stable lactam bridges in peptide structures, acting as isosteres for disulfide bonds. nih.gov
Utilization in Natural Product and Pharmaceutical Intermediate Synthesis
The versatility of di-sec-butyl malonate as a C3 synthon makes it an important intermediate in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). spkx.net.cnnih.gov The ability to construct substituted carboxylic acids, ketones, and amino acids provides the foundational building blocks for more elaborate molecular scaffolds.
The sec-butyl group in di-sec-butyl malonate is inherently chiral. This chirality can be exploited in asymmetric synthesis. While the commercially available ester is often a racemic mixture, chiral versions can be prepared or resolved. In enantioselective reactions, the chiral sec-butyl group can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at the α-carbon. nih.gov For example, in phase-transfer catalytic alkylations, the steric and electronic properties of the ester group are crucial for achieving high enantioselectivity. nih.gov Although research has often focused on other bulky esters like di-tert-butyl or diphenylmethyl tert-butyl malonates for achieving high enantiomeric excess, the principle extends to other chiral esters. nih.govnih.gov The use of a chiral ester can guide the approach of incoming reagents, leading to the preferential formation of one enantiomer over the other, which is a critical step in the synthesis of many pharmaceuticals.
Role in Polymer Chemistry and Monomer Synthesis
This compound, as a member of the dialkyl malonate family, is positioned to be a valuable component in polymer chemistry. While direct research on the di-sec-butyl ester is limited, extensive studies on analogous compounds, particularly dimethyl malonate, provide a clear blueprint for its potential applications as a precursor for polyesters and as a source for bio-based monomers.
Ester Condensation Polymerization Precursors
Dialkyl malonates are effective monomers for producing linear polyesters through ester condensation polymerization with various diols. The synthesis of malonate-derived polyesters has been a subject of research, aiming to create novel materials with unique properties. However, traditional chemical catalysis methods have proven challenging.
Research into the metal-catalyzed polycondensation of dimethyl malonate with aliphatic diols using common catalysts like antimony oxide and titanium butoxide was largely unsuccessful. researchgate.net These attempts, conducted at temperatures above 150 °C, resulted in only short oligomers with low molecular weights, as detailed in the table below. researchgate.net
Table 1: Metal-Catalyzed Synthesis of Malonate Polyesters A summary of results from attempted polycondensation of dimethyl malonate (DMM) with various diols using metal catalysts.
| Diester | Diol | Catalyst | Mn (Da) | DP (n) |
|---|---|---|---|---|
| DMM | 1,4-butanediol | Ti(OBu)₄ | 1000 | 6 |
| DMM | 1,6-hexanediol | Ti(OBu)₄ | 1300 | 7 |
| DMM | 1,8-octanediol | Ti(OBu)₄ | 2600 | 13 |
| DMM | 1,8-octanediol | Sb₂O₃ | 1600 | 8 |
Data sourced from Green Chemistry research findings. researchgate.net
This difficulty highlights the significance of alternative, milder polymerization methods, such as those involving enzymatic catalysis, to effectively incorporate malonate structures into polymer chains. rsc.org The use of di-sec-butyl malonate in such reactions could offer a pathway to polyesters with potentially different physical properties due to the bulkier sec-butyl groups.
Synthesis of Bio-based Monomers from Di-sec-butyl Malonate
The drive towards a sustainable bioeconomy has placed significant emphasis on developing polymers from renewable resources. encyclopedia.pub Malonic acid itself is a bio-based chemical that can be produced commercially through the fermentation of sugars by engineered yeast strains. rsc.org This establishes a sustainable pathway for the production of its esters, including di-sec-butyl malonate.
These bio-based malonate esters are recognized for their potential as monomers in polymerization processes to create greener formulations. specialchem.com While much of the focus has been on itaconic acid derivatives, the principles apply equally to malonates. nih.gov The synthesis of di-sec-butyl malonate from bio-based malonic acid and bio-based sec-butanol (which can be derived from fusel oils, a byproduct of fermentation) would yield a 100% bio-based monomer. This monomer can then be used in polymerization reactions, contributing to the development of sustainable bioplastics and reducing reliance on fossil fuels. encyclopedia.pubresearchgate.net The incorporation of such monomers is a key strategy in creating polymers for industries like coatings and adhesives that are seeking to improve their environmental impact. specialchem.comnih.gov
Applications in Chemoenzymatic Synthesis and Biocatalysis
The challenges associated with conventional chemical catalysis for malonate polymerization have led researchers to explore chemoenzymatic routes. These methods leverage the high selectivity and efficiency of enzymes, particularly lipases, to conduct reactions under mild and environmentally friendly conditions.
Substrate for Lipase-Catalyzed Reactions
Lipases are highly effective biocatalysts for esterification and transesterification reactions. nih.gov Notably, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the polycondensation of dialkyl malonates with aliphatic diols. rsc.orgnih.gov In a significant breakthrough, researchers demonstrated the first facile enzyme-catalyzed synthesis of linear polyesters from dimethyl malonate. rsc.orgrsc.org
This enzymatic approach overcomes the limitations of metal catalysis, proceeding under mild, solventless conditions (e.g., 85 °C) to produce malonate-based polyesters with respectable molecular weights, something metal catalysts failed to achieve. researchgate.netnih.gov The reaction involves a two-step polycondensation where the enzyme selectively catalyzes the formation of ester linkages. The molecular weights of the resulting polymers are influenced by the chain length of the diol used.
Table 2: Enzymatic Synthesis of Dimethyl Malonate-Based Polyesters A summary of results from the polycondensation of dimethyl malonate (DMM) with various diols catalyzed by immobilized Candida antarctica lipase B (iCaLB).
| Diol Component | Mn (Da) | Mw (Da) | Đ (Mw/Mn) |
|---|---|---|---|
| 1,4-butanediol | 6200 | 9000 | 1.5 |
| 1,6-hexanediol | 6000 | 12000 | 2.0 |
| 1,8-octanediol | 6100 | 14000 | 2.3 |
Data sourced from Green Chemistry research findings. nih.gov
The success of this lipase-catalyzed polymerization with dimethyl malonate strongly suggests that di-sec-butyl malonate would also be a viable substrate for similar reactions, potentially leading to novel polyesters with properties tailored by the sec-butyl ester groups.
Green Synthesis Strategies Involving Di-sec-butyl Malonate
The use of enzymatic methods for producing polymers from malonate esters aligns perfectly with the principles of green chemistry. The lipase-catalyzed synthesis of malonate polyesters represents a significant advancement over traditional methods for several reasons:
Mild Reaction Conditions : The enzymatic reactions proceed at much lower temperatures (e.g., < 90 °C) compared to metal-catalyzed systems (> 150 °C), reducing energy consumption. rsc.orgnih.gov
Avoidance of Toxic Catalysts : It eliminates the need for potentially toxic heavy metal catalysts like antimony or titanium, which are difficult to remove from the final product and pose environmental concerns. rsc.org
Solventless Synthesis : The reactions can be conducted in solvent-free conditions, as the dialkyl malonate itself can act as the reaction medium, further reducing waste and environmental impact. nih.gov
High Selectivity : Enzymes offer high chemo- and regioselectivity, which is crucial when working with functionalized monomers, preventing side reactions that can occur at the high temperatures of conventional polymerization. nih.gov
Renewable Feedstocks : This green synthesis route can be combined with the use of fully bio-based monomers, such as di-sec-butyl malonate derived from renewable malonic acid and sec-butanol, to create truly sustainable materials. rsc.orgspecialchem.com
These strategies demonstrate a viable and environmentally responsible pathway for producing novel functional polymers, where di-sec-butyl malonate stands as a promising candidate for future developments in green polymer chemistry.
Advanced Spectroscopic and Chromatographic Methodologies for Research on Malonic Acid, Di Sec Butyl Ester
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the chemical structure, connectivity, and stereochemistry of molecules. nih.gov It is instrumental in the detailed analysis of di-sec-butyl malonate.
¹H and ¹³C NMR Investigations of Di-sec-butyl Malonate
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural confirmation of di-sec-butyl malonate. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals provide information about the different proton environments within the molecule. For instance, the protons of the methylene (B1212753) group (CH₂) in the malonate backbone typically appear as a singlet, while the protons of the sec-butyl groups exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for Di-sec-butyl Malonate
| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 165-175 |
| Methylene (CH₂) | ~3.3 | ~40-50 |
| Methine (CH of sec-butyl) | ~4.9 | ~70-80 |
| Methylene (CH₂ of sec-butyl) | ~1.6 | ~25-35 |
| Methyl (CH₃ of sec-butyl, terminal) | ~0.9 | ~10-15 |
| Methyl (CH₃ of sec-butyl, adjacent to CH) | ~1.2 | ~15-25 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of atoms within the di-sec-butyl malonate molecule. slideshare.nethuji.ac.ilyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com In di-sec-butyl malonate, COSY would show correlations between the methine proton and the adjacent methylene and methyl protons within the sec-butyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduscribd.com HSQC is invaluable for assigning the carbon signals based on their attached protons. For example, the signal for the methylene protons of the malonate backbone would correlate with the signal for the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduscribd.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in di-sec-butyl malonate. Correlations would be observed between the methine protons of the sec-butyl groups and the carbonyl carbons, confirming the ester linkage.
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Di-sec-butyl malonate possesses two chiral centers at the methine carbons of the sec-butyl groups, leading to the possibility of three stereoisomers: (R,R), (S,S), and the meso (R,S) form. Determining the enantiomeric excess (ee) of a chiral sample is crucial in asymmetric synthesis. Chiral NMR shift reagents are compounds that can be added to an NMR sample to induce chemical shift differences between enantiomers, allowing for their quantification. tcichemicals.comtcichemicals.comnih.govlibretexts.org
Lanthanide-based chiral shift reagents, for example, can complex with the carbonyl oxygen atoms of the ester groups in di-sec-butyl malonate. libretexts.org This interaction creates a chiral environment that causes the corresponding signals of the two enantiomers to resonate at slightly different frequencies, enabling the determination of their ratio by integrating the respective peaks. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. emory.edu
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques used in mass spectrometry, particularly for volatile compounds like esters.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. azom.comuky.eduuvic.ca The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. For di-sec-butyl malonate, characteristic fragmentation pathways would likely involve the loss of a sec-butyl group, an alkoxy group, or cleavage of the C-C bond in the malonate backbone. The mass spectrum of the related compound, di-tert-butyl malonate, shows significant fragmentation. nist.gov A key fragmentation for malonate derivatives is often the loss of the malonate moiety itself. mdpi.com
Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation and often a more prominent protonated molecule peak ([M+H]⁺). azom.comuky.eduyoutube.com This is particularly useful for confirming the molecular weight of the compound. In the CI spectrum of di-sec-butyl malonate, the base peak would likely correspond to the protonated molecule.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of Di-sec-butyl Malonate
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 230 | [M]⁺˙ (Molecular Ion) | - |
| 173 | [M - C₄H₉]⁺ | sec-butyl radical |
| 155 | [M - OC₄H₉]⁺ | sec-butoxy radical |
| 129 | [M - COOC₄H₉]⁺ | sec-butoxycarbonyl radical |
| 57 | [C₄H₉]⁺ | sec-butyl cation |
Note: These are predicted fragments and their relative intensities would need to be confirmed by experimental data.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) for Reaction Intermediates
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules, including reaction intermediates in solution. e-bookshelf.deresearchgate.netresearchgate.net ESI-MS can be used to monitor reactions involving di-sec-butyl malonate in real-time by directly analyzing the reaction mixture.
Tandem Mass Spectrometry (MS/MS) , often coupled with ESI, allows for the structural elucidation of ions observed in the mass spectrum. mdpi.comdss.go.th In an MS/MS experiment, a specific ion (a precursor ion, such as a reaction intermediate) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information about the selected precursor ion, which is invaluable for understanding reaction mechanisms. For instance, if di-sec-butyl malonate is used in a synthesis, ESI-MS/MS could be employed to identify and characterize transient intermediates, providing crucial insights into the reaction pathway.
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research
The assessment of purity and the monitoring of reaction progress are critical aspects of chemical research involving malonic acid, di-sec-butyl ester. Advanced chromatographic techniques provide the necessary resolution and sensitivity for these tasks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing its purity, identifying byproducts from its synthesis, and monitoring its presence in reaction mixtures. The high volatility of many organic compounds makes GC a suitable technique for their analysis.
The process involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound.
For this compound, GC-MS analysis would typically involve a non-polar or semi-polar capillary column. The resulting mass spectrum is a molecular fingerprint that can be compared with spectral libraries for positive identification. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used as a reference. nih.gov
Key data points from a typical GC-MS analysis of this compound are summarized in the table below.
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (semi-standard non-polar) | 1298 | NIST Mass Spectrometry Data Center nih.gov |
| Top m/z Peak | 57 | NIST Mass Spectrometry Data Center nih.gov |
The Kovats retention index is a dimensionless value that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. The mass-to-charge ratio (m/z) peaks in the mass spectrum are characteristic of the fragmentation pattern of the molecule upon ionization.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Chiral Separations
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. Unlike GC, HPLC is suitable for non-volatile and thermally labile compounds, making it a complementary technique for the analysis of reaction mixtures containing this compound and its derivatives.
In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential interactions of the analytes with the stationary and mobile phases.
For the analysis of malonic acid esters, reversed-phase HPLC is a common approach. sielc.com In this mode, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
A significant application of HPLC in the context of this compound is chiral separation. Since the sec-butyl group contains a chiral center, this compound can exist as a mixture of enantiomers. The separation of these enantiomers is crucial in stereoselective synthesis and for studying the biological activity of the individual stereoisomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based chiral columns are frequently employed for this purpose. ymc.co.jp The development of a successful chiral separation method often involves screening different chiral columns and mobile phase compositions. ymc.co.jpnih.govnih.gov
Table 2: HPLC Method Parameters for Malonate Esters
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Mode | Reversed-Phase | SIELC Technologies sielc.com |
| Stationary Phase | C18 or other non-polar material | SIELC Technologies sielc.com |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) | SIELC Technologies sielc.com |
| Chiral Stationary Phases | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | YMC Co., Ltd. ymc.co.jp |
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis in Reaction Studies
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the functional groups and molecular vibrations within a sample. They are invaluable for monitoring the progress of reactions involving this compound by observing the appearance and disappearance of characteristic vibrational bands.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups present.
For this compound, the most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester groups. Malonate esters often exhibit two carbonyl stretching bands. cdnsciencepub.com This splitting is not due to enolization but is a characteristic of the malonate structure itself. cdnsciencepub.com The position of these bands can be influenced by the nature of the substituents on the alpha-carbon. cdnsciencepub.com
The IR spectrum of this compound would also show characteristic C-H stretching and bending vibrations from the alkyl groups and C-O stretching vibrations of the ester linkage.
Table 3: Key IR Absorption Bands for Malonate Esters
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (ester) | Stretching | 1730 - 1750 (often split) | Canadian Science Publishing cdnsciencepub.com |
| C-H (alkyl) | Stretching | 2850 - 3000 |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.
While less commonly reported for routine characterization of this compound, Raman spectroscopy can be a valuable tool for reaction monitoring, especially in aqueous solutions where water absorption can interfere with IR measurements. The C=O stretching vibration of the ester group, which is strong in the IR spectrum, will also give a characteristic Raman signal.
By monitoring the changes in the intensity or position of specific IR or Raman bands, researchers can track the consumption of reactants and the formation of products in real-time, providing valuable kinetic and mechanistic insights into reactions involving this compound.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
Theoretical and Computational Chemistry Studies of Malonic Acid, Di Sec Butyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity
There are currently no published studies that have employed quantum chemical calculations to investigate the electronic structure and reactivity of Malonic acid, di-sec-butyl ester.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
No Density Functional Theory (DFT) studies focusing on the reaction mechanisms involving this compound are available in the scientific literature. Such studies would be invaluable for understanding the intricacies of its synthesis and subsequent chemical transformations.
Ab Initio Calculations of Molecular Properties
Similarly, there is a lack of research utilizing ab initio methods to calculate the molecular properties of this compound. These calculations would provide fundamental insights into its geometry, electronic energy, and other key molecular characteristics.
Conformational Analysis and Molecular Dynamics Simulations
The conformational preferences and dynamic behavior of this compound have not been explored through conformational analysis or molecular dynamics simulations in any published research.
Potential Energy Surface Mapping and Stable Conformations
Without dedicated computational studies, the potential energy surface of this compound has not been mapped, and its stable conformations remain uncharacterized. The steric bulk of the sec-butyl groups would likely lead to a complex conformational landscape.
Solvent Effects on Molecular Conformation and Reactivity
The influence of different solvents on the conformation and reactivity of this compound is an area that is yet to be investigated computationally.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
There are no computational studies that have predicted the spectroscopic parameters (e.g., NMR, IR, Raman spectra) of this compound. Consequently, no validation of theoretical predictions with experimental data has been performed.
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools used to predict the activity or properties of a chemical based on its molecular structure. In the context of reactivity, these models can correlate structural features with reaction outcomes.
The malonic ester synthesis is a classic reaction in organic chemistry where a malonic ester, such as diethyl malonate, is used to synthesize carboxylic acids. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com The reaction proceeds through the formation of a carbanion at the carbon alpha to both carbonyl groups, which then acts as a nucleophile. wikipedia.orgorganicchemistrytutor.com
The general mechanism involves:
Deprotonation: A base is used to remove the acidic proton from the α-carbon, forming a stabilized enolate. organicchemistrytutor.commasterorganicchemistry.com The pKa of the α-proton in diethyl malonate is approximately 13, making it readily removable by common alkoxide bases like sodium ethoxide. organicchemistrytutor.com
Alkylation: The resulting enolate attacks an alkyl halide in an SN2 reaction to form an alkylated malonic ester. organicchemistrytutor.commasterorganicchemistry.com
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to decarboxylation, yielding a substituted carboxylic acid. organicchemistrytutor.commasterorganicchemistry.com
A key aspect of this synthesis is the potential for dialkylation if the deprotonation and alkylation steps are repeated. wikipedia.org The choice of the ester group and the base is crucial to prevent transesterification. wikipedia.org For di-sec-butyl malonate, a corresponding sec-butoxide (B8327801) base would be employed.
While specific QSAR models for the reactivity of di-sec-butyl malonate in this synthesis are not readily found, the principles of structure-reactivity relationships suggest that the steric bulk of the sec-butyl groups would influence the rate and efficiency of both the deprotonation and alkylation steps compared to less hindered esters like diethyl or dimethyl malonate. The bulky ester groups could sterically hinder the approach of the base and the electrophile, potentially leading to lower reaction rates or yields.
Table 1: General Steps in Malonic Ester Synthesis
| Step | Description | Key Reactants |
| 1. Deprotonation | Formation of a nucleophilic enolate. | Malonic Ester, Base |
| 2. Alkylation | Nucleophilic attack on an alkyl halide. | Enolate, Alkyl Halide |
| 3. Hydrolysis | Conversion of ester groups to carboxylic acids. | Alkylated Ester, Acid/Base |
| 4. Decarboxylation | Loss of CO2 upon heating. | Di-carboxylic Acid |
Computational chemistry plays a pivotal role in the design and optimization of catalysts for a wide range of chemical reactions. rsc.orgmdpi.com Methods like Density Functional Theory (DFT) are used to elucidate reaction mechanisms and identify key interactions that govern catalyst performance. caltech.edu
In the context of reactions involving malonic esters, computational studies can be used to:
Screen Potential Catalysts: By calculating reaction energy barriers, computational models can predict the efficacy of different catalysts, saving experimental time and resources. rsc.orgcaltech.edu
Understand Enantioselectivity: For reactions producing chiral centers, computational methods can predict and explain the stereochemical outcome by analyzing the transition state energies of different stereoisomers. caltech.edu This is particularly relevant for asymmetric alkylations of malonic esters.
Optimize Reaction Conditions: The influence of factors like solvent on reaction rates and selectivity can be modeled, guiding the choice of optimal reaction conditions. caltech.edu
For instance, computational studies on palladium-catalyzed reactions have shown that the nature of the ligand and the counter-ion significantly impacts the reactivity and selectivity. caltech.edu While these studies may not have specifically used di-sec-butyl malonate, the principles derived are applicable to the design of catalysts for its reactions. The steric and electronic properties of the sec-butyl groups would be a key consideration in designing a catalyst with a complementary binding pocket to achieve high efficiency and selectivity. nih.gov
Table 2: Application of Computational Chemistry in Catalyst Design
| Application Area | Computational Method | Insights Gained |
| Catalyst Screening | DFT Calculations | Prediction of reaction rates and catalyst activity. rsc.orgcaltech.edu |
| Enantioselectivity | Transition State Analysis | Understanding and prediction of stereochemical outcomes. caltech.edu |
| Reaction Optimization | Solvent Modeling | Influence of reaction conditions on rate and selectivity. caltech.edu |
Environmental Degradation and Fate Mechanisms of Malonic Acid, Di Sec Butyl Ester
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, primarily bacteria and fungi. This is often the most significant route for the environmental removal of many organic pollutants.
The biodegradation of esters like Malonic acid, di-sec-butyl ester is typically initiated by the enzymatic hydrolysis of the ester bonds. Numerous studies on the microbial degradation of other diesters, such as phthalate (B1215562) esters, have shown a common pathway that can be extrapolated to this compound. nih.govnih.gov
The proposed microbial degradation pathway would proceed as follows:
Initial Hydrolysis: The diester, this compound, is hydrolyzed by microbial esterases to form mono-sec-butyl malonate and sec-butanol.
Second Hydrolysis: The monoester, mono-sec-butyl malonate, is further hydrolyzed to yield malonic acid and another molecule of sec-butanol.
Metabolism of Products: Both malonic acid and sec-butanol are common metabolic intermediates that can be readily utilized by a wide range of microorganisms as carbon and energy sources. Malonic acid can enter central metabolic pathways, such as the Krebs cycle, after being converted to acetyl-CoA. Sec-butanol is oxidized to 2-butanone, which is then further metabolized.
This complete mineralization of the compound to carbon dioxide and water under aerobic conditions is the most favorable outcome in terms of environmental remediation.
Table 2: Predicted Biotic Degradation Products of this compound
| Step | Substrate | Enzyme | Products |
| 1 | This compound | Carboxylesterase | Mono-sec-butyl malonate, sec-Butanol |
| 2 | Mono-sec-butyl malonate | Carboxylesterase | Malonic acid, sec-Butanol |
| 3 | Malonic acid, sec-Butanol | Various enzymes | Carbon dioxide, Water, Biomass |
The key enzymes involved in the initial stages of the biodegradation of this compound are carboxylesterases (EC 3.1.1.1). These enzymes are a diverse group of hydrolases that catalyze the cleavage of ester bonds. They are widespread in nature and are found in a variety of microorganisms, plants, and animals.
In an environmental context, microbial carboxylesterases play a crucial role in the degradation of ester-containing pollutants. The substrate specificity of these enzymes can vary. Some esterases show a preference for esters with short-chain alcohols, while others can hydrolyze esters with more complex or branched-chain alcohols. nih.gov The branched structure of the sec-butyl group in this compound may influence the rate of enzymatic hydrolysis. Some studies have shown that cellular esterases can exhibit selectivity towards complex esters. nih.gov
Bacteria from genera such as Pseudomonas, Sphingobium, and Corynebacterium have been identified as being capable of degrading various esters, including phthalates, and are likely to possess the necessary esterases to degrade this compound. nih.gov The efficiency of degradation would depend on the specific microbial community present in a given environment and their enzymatic capabilities.
Environmental Compartment Modeling of Distribution and Persistence
Environmental compartment modeling is a computational tool used to predict the distribution and persistence of chemicals in the environment. These models, often called fugacity models, use the physicochemical properties of a substance to estimate its partitioning between different environmental compartments, such as air, water, soil, and sediment.
Key properties that would be required for modeling the environmental fate of this compound include:
Water Solubility: Influences the concentration in the aqueous phase.
Vapor Pressure: Determines the tendency to partition into the atmosphere.
Octanol-Water Partition Coefficient (Kow): Indicates the potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment.
Henry's Law Constant: Describes the partitioning between air and water.
Degradation Rates (abiotic and biotic): Determine the persistence of the chemical in each compartment.
While no specific environmental compartment modeling studies for this compound have been published, we can infer its likely behavior based on the properties of a close analog, di-n-butyl malonate.
Table 3: Physicochemical Properties of Di-n-butyl Malonate (as an analog for Di-sec-butyl Malonate)
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₁₁H₂₀O₄ | - |
| Molecular Weight | 216.27 g/mol | - |
| XLogP3 | 2.7 | Moderate potential for bioaccumulation and sorption to organic matter. |
| Water Solubility | (Estimated) Low | Likely to partition out of the water column into sediment or biota. |
| Vapor Pressure | (Estimated) Low | Not expected to be highly volatile. |
| Henry's Law Constant | (Estimated) Low | Predominantly found in water and soil/sediment rather than air. |
Data sourced from PubChem for Di-n-butyl malonate. nih.gov
Air, Water, and Soil Partitioning Dynamics
The environmental distribution of a chemical is governed by its physicochemical properties, which determine its tendency to partition into different environmental media. For this compound, these properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, which predicts environmental fate based on chemical structure. chemsafetypro.comomicsonline.orgbccampus.caepa.govethz.chepa.govchemistryforsustainability.org The partitioning behavior of this compound is dictated by its water solubility, vapor pressure, and its affinity for organic carbon in soil and sediment.
Physicochemical Properties and Partitioning Coefficients
The partitioning of this compound between air, water, and soil is influenced by key physicochemical properties. While experimental data for this specific compound is scarce, estimations can be derived from its structural analogues and QSAR models. nih.govnih.govnih.gov
| Property | Estimated Value | Source/Method |
| Molecular Weight | 216.28 g/mol | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 1.77 | chemscene.com |
| Water Solubility | 330 mg/L at 20°C (for Diethyl butylmalonate) | epa.gov |
| Vapor Pressure | 0.0447 mmHg at 25°C (for Diethyl butylmalonate) | epa.gov |
| Henry's Law Constant (HLC) | Estimated to be low | Based on low vapor pressure and moderate water solubility epa.gov |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Log Koc) | Estimated to be low to moderate | Based on LogP and water solubility epa.govepa.gov |
This table presents estimated values for this compound and its analogue Diethyl butylmalonate based on available data and QSAR principles.
Air Partitioning:
With a relatively low estimated vapor pressure, this compound is expected to have limited volatility. epa.gov Consequently, its presence in the atmosphere in significant concentrations is unlikely under normal environmental conditions. The Henry's Law Constant, which describes the partitioning between air and water, is also anticipated to be low, further suggesting that the compound will not readily volatilize from water bodies. epa.gov Any amount that does enter the atmosphere would be subject to reaction with hydroxyl radicals, a primary degradation pathway for many organic compounds in the air. ethz.ch
Water Partitioning:
The moderate water solubility of analogous compounds suggests that this compound can be transported in aqueous environments. epa.gov In the water column, its fate will be determined by processes such as hydrolysis and biodegradation. Given its ester structure, hydrolysis, the chemical breakdown of the compound due to reaction with water, is a potential degradation pathway. The rate of hydrolysis for dialkyl malonates can be influenced by pH and temperature. epa.gov
Soil Partitioning:
The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil. A low to moderate Log Koc value, as estimated from its LogP, suggests that this compound will have some mobility in soil and may not strongly adsorb to soil organic matter. epa.govepa.gov This implies a potential for leaching into groundwater, although this would be mitigated by degradation processes within the soil. The bioavailability of the compound in soil, which affects its degradation rate, is influenced by factors such as soil type, organic matter content, and the presence of microorganisms. aimspress.comacs.orgoup.com
Bioavailability and Transformation Pathways in Environmental Matrices
The environmental persistence of this compound is dependent on its susceptibility to transformation through both abiotic and biotic processes. The bioavailability of the compound, or the fraction that is available for uptake by organisms and for degradation, is a critical factor in these transformations. aimspress.comacs.orgoup.comoup.com
Biodegradation:
Biodegradation by microorganisms is expected to be a significant degradation pathway for this compound in both soil and water. As an ester, it is likely susceptible to enzymatic hydrolysis by esterases, which are common in various microorganisms. This initial step would break the ester bonds, yielding malonic acid and sec-butanol.
Expected Biodegradation Pathway of this compound
| Step | Transformation | Resulting Compounds |
| 1 | Enzymatic Hydrolysis | Malonic acid, sec-Butanol |
| 2 | Further Degradation | Malonic acid is readily biodegradable. sec-Butanol is also expected to be biodegraded by microorganisms. |
This table outlines the likely primary transformation pathway for this compound in the environment.
Studies on analogous compounds, such as phthalate esters, have shown that the rate of biodegradation can be influenced by the length and branching of the alkyl chains. escholarship.org The sec-butyl groups in this compound may influence its degradation rate compared to straight-chain analogues.
Abiotic Degradation:
In addition to biodegradation, abiotic processes can contribute to the transformation of this compound.
Hydrolysis: As previously mentioned, hydrolysis is a likely abiotic degradation pathway in water. The rate of hydrolysis is dependent on pH, with ester hydrolysis generally being faster under alkaline conditions. episuite.dev
Photodegradation: In the atmosphere, the compound would be susceptible to photodegradation through reactions with hydroxyl radicals. ethz.ch In surface waters, direct photolysis is less likely to be a major degradation pathway unless the molecule contains chromophores that absorb sunlight.
Bioavailability:
The bioavailability of this compound in soil and sediment is influenced by its partitioning behavior. Its moderate water solubility and low to moderate estimated Koc suggest that a fraction of the compound will be present in the pore water of soil and sediment, making it available for microbial uptake and degradation. aimspress.comacs.org However, some portion may become sequestered in soil organic matter over time, reducing its bioavailability. oup.comoup.com In aquatic environments, its bioavailability will be largely determined by its dissolved concentration. aimspress.com
Future Research Directions and Emerging Paradigms for Malonic Acid, Di Sec Butyl Ester Research
Integration into Sustainable Chemical Manufacturing Processes
The integration of di-sec-butyl malonate into sustainable chemical manufacturing is a promising area of research, aligning with the core principles of green chemistry. These principles advocate for the prevention of waste, use of safer solvents and auxiliaries, and improved energy efficiency. researchgate.netijrap.netscirp.org Research is moving towards solvent-free reaction conditions, often utilizing techniques like microwave irradiation, which can reduce reaction times and eliminate the need for hazardous organic solvents. ijrap.netscispace.com
Development of Novel Catalytic Systems for Efficient Transformations
Traditional malonic ester syntheses often rely on stoichiometric amounts of strong bases, which can generate significant waste. vaia.com Modern research is focused on developing sophisticated catalytic systems that are more efficient, selective, and environmentally friendly. These novel systems enable key transformations such as alkylation, Michael additions, and condensation reactions with greater control and lower environmental impact.
Emerging catalytic approaches include:
Organocatalysis : The use of small organic molecules as catalysts, such as amine derivatives, is a significant advancement. vaia.com These catalysts can facilitate reactions like the Michael addition under milder conditions, avoiding the use of harsh metal-based reagents. researchgate.netmdpi.com
Phase-Transfer Catalysis (PTC) : Chiral phase-transfer catalysts, often derived from cinchona alkaloids, enable reactions between reactants in different phases (e.g., an aqueous base and an organic substrate). acs.org This technique is particularly effective for the asymmetric alkylation of malonic esters, allowing for the synthesis of chiral molecules with high enantioselectivity. acs.org
Metal-Organic Frameworks (MOFs) : MOFs are highly porous materials that can be designed to have specific catalytic sites. They have been successfully employed as reusable heterogeneous catalysts for Knoevenagel condensation reactions involving malonic esters, offering high yields and easy separation from the reaction mixture. acs.org
Advanced Metal-Complex Catalysis : Beyond traditional catalysts, newer systems involving zinc researchgate.nethku.hk and copper researchgate.net complexes are being developed for highly selective transformations like desymmetrization, where one of two identical ester groups is selectively made to react.
Interactive Table: Novel Catalytic Systems for Malonic Ester Transformations
| Catalytic System | Type of Transformation | Key Advantages |
|---|---|---|
| Organocatalysts (e.g., Amines, N-Heterocyclic Carbenes) | Michael Addition, Cyclopentene Synthesis | Metal-free, milder reaction conditions, reduced waste. vaia.commdpi.com |
| Phase-Transfer Catalysts (e.g., Cinchona Alkaloid Derivatives) | Asymmetric Alkylation | High enantioselectivity, facilitates reactions between immiscible phases, gram-scale applicability. acs.org |
| Metal-Organic Frameworks (MOFs) | Knoevenagel Condensation, C-H Activation | Heterogeneous, high porosity, reusable for multiple cycles, high yields. acs.org |
Exploration of Advanced Materials Applications (Focus on Synthetic Chemistry, not final material properties)
The unique structure of di-sec-butyl malonate makes it a valuable precursor in the synthetic chemistry of advanced materials. Its role is not as a final material itself, but as a key building block or modifying agent in the creation of materials with specialized properties.
Key areas of application in synthetic chemistry include:
MOCVD Precursors : Dialkylmalonates, including di-sec-butyl malonate, serve as ligands in precursors for Metal-Organic Chemical Vapour Deposition (MOCVD). nih.govresearchgate.net These precursors are used to deposit thin films of metal oxides, such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂), which are critical components in the semiconductor industry. nih.govuobaghdad.edu.iq The malonate ligand facilitates a controlled decomposition pathway during the deposition process. nih.gov
Blocked Isocyanates for Coatings : Di-sec-butyl malonate is specified in patents as a blocking agent for polyisocyanates. googleapis.comgoogle.com The resulting blocked polyisocyanate compositions are used in advanced water-based coatings. This application allows for low-temperature curing, which is more energy-efficient and enables the coating of heat-sensitive substrates.
Fullerene Derivatives : The functionalization of fullerenes (e.g., C₆₀) with malonic esters leads to the creation of novel molecular architectures. These reactions can produce fullerene-ionic liquid hybrids, which exhibit unique properties such as significantly increased water solubility, opening avenues for their use in biological or electronic applications. semanticscholar.org
Interdisciplinary Research with Biotechnology and Green Engineering
The intersection of synthetic chemistry with biotechnology and green engineering offers powerful new paradigms for the use of di-sec-butyl malonate. This interdisciplinary approach leverages biological systems for chemical synthesis and applies engineering principles to create sustainable processes.
Biocatalysis and Enzymatic Synthesis : A key area of research is the use of enzymes to perform highly selective reactions on malonate substrates. For instance, esterases such as pig liver esterase can achieve the desymmetrization of disubstituted malonates, where one of two enantiotopic ester groups is selectively hydrolyzed. researchgate.nethku.hk This biocatalytic approach provides access to chiral building blocks with exceptional precision under mild, aqueous conditions, which is a cornerstone of green engineering. vaia.com
Synthesis of Bio-inspired Molecules : The malonic ester synthesis pathway is a classic method for producing amino acids and their derivatives. researchgate.netrsc.org This methodology can be applied to di-sec-butyl malonate to create complex, unnatural amino acids for use in peptide research. Furthermore, its role in synthesizing derivatives of biologically important unsaturated fatty acids directly links its application to biotechnology and the development of nutraceuticals or pharmaceuticals. google.comgoogle.com
Sustainable Process Design : Green engineering principles, such as those outlined in the 12 Principles of Green Chemistry, provide a framework for designing entire manufacturing processes that are inherently safer and more sustainable. researchgate.netmdpi.com This includes choosing renewable starting materials, minimizing waste, and using catalytic rather than stoichiometric reagents, all of which are active areas of research for malonic esters.
Computational Design of Malonic Ester-Based Molecular Architectures
Computational chemistry has become an indispensable tool for accelerating research and development, and its application to malonic ester chemistry is a rapidly emerging field. These methods provide deep insights into molecular behavior, guiding experimental work and enabling the design of novel molecules and processes.
Modeling Reaction Mechanisms and Catalyst-Substrate Interactions : Computational models are used to elucidate complex reaction pathways. For example, researchers have developed computational "cubic models" to represent the active site of enzymes like pig liver esterase. researchgate.nethku.hk These models explain how the substrate, such as a malonic ester, fits into the active site, allowing scientists to predict and understand the high enantioselectivity of enzymatic reactions. researchgate.net This knowledge is crucial for designing new catalysts and substrates.
Predicting Molecular Properties : Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the geometric and electronic properties of molecules. This allows for the in silico design of new malonate derivatives with specific functionalities. For instance, the reactivity of the central carbon atom or the properties of the ester groups can be tuned for specific applications, such as in the design of MOCVD precursors or specialized polymers. nih.gov
Designing Complex Molecular Architectures : Computational tools aid in the design of larger, more complex structures built from malonate units. This can involve modeling the self-assembly of functionalized malonates or predicting the final structure of polymers derived from them. This predictive power reduces the trial-and-error of experimental work, saving time and resources.
Q & A
Q. What are the fundamental steps in the malonic ester synthesis for preparing substituted carboxylic acids, and how do reaction conditions influence each stage?
The malonic ester synthesis involves five key steps:
- Deprotonation : Formation of a stable enolate using a strong base (e.g., NaOEt) .
- Alkylation : SN2 reaction of the enolate with an alkyl halide to form a substituted ester .
- Hydrolysis : Acidic cleavage of the ester groups to yield a dicarboxylic acid .
- Decarboxylation : Thermal elimination of CO₂ to generate an enol intermediate .
- Tautomerization : Conversion of the enol to a carboxylic acid . Critical factors : Base strength (e.g., NaOEt vs. LDA), alkyl halide reactivity (primary vs. secondary), and hydrolysis temperature (gentle vs. vigorous) .
Q. How does the acidity of α-hydrogens in diethyl malonate influence its reactivity in alkylation reactions?
The α-hydrogens are highly acidic (pKa ~13) due to resonance stabilization by two adjacent carbonyl groups. This allows efficient enolate formation, which acts as a nucleophile for alkylation . Steric hindrance in di-<i>sec</i>-butyl esters may reduce alkylation efficiency compared to diethyl malonate .
Q. What alkylation agents are compatible with malonic ester synthesis, and how does their structure affect regioselectivity?
Common agents include primary alkyl halides (e.g., 1-bromopentane) and activated substrates (e.g., benzyl bromides). Bulky or tertiary alkyl halides often lead to elimination side reactions. For example, 3-bromohexane yields linear substitution, while allylic bromides enable conjugated products .
Advanced Research Questions
Q. What strategies enable the synthesis of dicarboxylic acids (e.g., adipic acid) via dihaloalkane alkylation in malonic ester synthesis?
Using dihaloalkanes (e.g., ethylene bromide) with excess sodiomalonic ester allows double alkylation. Hydrolysis and decarboxylation of the tetraester yield dicarboxylic acids like adipic acid . Example :
| Dihaloalkane | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethylene Br₂ | Adipic acid | 65–75 | |
| 1,3-Dibromopropane | Glutaric acid | 60 |
Q. How can competing side reactions during alkylation (e.g., over-alkylation or elimination) be minimized?
- Controlled stoichiometry : Use a 1:1 molar ratio of enolate to alkyl halide for mono-alkylation .
- Low temperature : Reduces elimination (e.g., E2 reactions) .
- Analytical validation : Monitor reaction progress via <sup>1</sup>H NMR (disappearance of α-H signals) or GC-MS (molecular ion peaks) .
Q. What factors govern decarboxylation efficiency in malonic ester derivatives, and how can conditions be optimized?
Q. How does the surface behavior of malonic acid derivatives at air/water interfaces impact their role in atmospheric aerosol studies?
Malonic acid adsorbs at air/water interfaces via its protonated form, altering aerosol surface tension and hygroscopicity. Vibrational sum frequency spectroscopy (VSFS) reveals pH-dependent orientation, critical for modeling cloud nucleation .
Q. Why can’t tri-substituted acetic acids be synthesized directly via malonic ester synthesis, and what alternatives exist?
Malonic esters have only two α-hydrogens, limiting alkylation to two substitutions. For tri-substituted acids, use acetoacetic ester synthesis or transition-metal-catalyzed C–H activation .
Q. How can malonic ester derivatives be functionalized to create bioactive compounds (e.g., anti-inflammatory agents)?
Condensation with heterocyclic amines yields malonamides or malonamic acids. For example, N-[2-(6-methoxy)benzothiazolyl] malonamic acid exhibits anti-inflammatory activity via carrageenin-induced edema inhibition .
Q. How do pH and protonation states affect the interfacial reactivity of malonic acid derivatives?
At acidic pH, fully protonated malonic acid aligns parallel to the interface, maximizing surface activity. At neutral pH, deprotonation reduces adsorption, impacting aerosol chemistry .
Contradiction Analysis and Troubleshooting
- Evidence Conflict : While malonic ester synthesis typically uses diethyl malonate, di-<i>sec</i>-butyl esters may introduce steric challenges during alkylation . Researchers must optimize base and solvent (e.g., DMF for bulky substrates).
- Data Gaps : Limited studies on di-<i>sec</i>-butyl ester applications suggest prioritizing diethyl malonate for methodology development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
